
SID 26681509
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SID 26681509は、化学名N-[(1,1-ジメチルエトキシ)カルボニル]-L-トリプトファン-2-[[(2-エチルフェニル)アミノ]-2-オキソエチル]チオ]カルボニル]ヒドラジドとしても知られており、ヒトカテプシンLの強力な可逆的阻害剤です。カテプシンLは、タンパク質分解や様々な細胞プロセスに関与するリソソームプロテアーゼ酵素です。 This compoundは、56 nMのIC50値でカテプシンLの阻害において顕著な可能性を示しています .
準備方法
SID 26681509の合成は、L-トリプトファンの保護から始まる複数のステップを伴います。合成経路には、以下のステップが含まれます。
- L-トリプトファンのアミノ基をtert-ブトキシカルボニル(Boc)基で保護する。
- 保護されたL-トリプトファンを2-エチルフェニルイソシアネートとカップリングして中間体を形成する。
- 中間体をチオヒドラジドと反応させて最終生成物であるthis compoundを得る .
化学反応の分析
SID 26681509は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。
還元: この化合物は、還元されて還元された形態を生じることができ、これは異なる生物学的活性を有する可能性があります。
置換: This compoundは置換反応を起こすことができ、官能基が他の基に置き換えられ、その阻害活性を変化させる可能性があります.
これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するための様々な触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件および試薬によって異なります。
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: カテプシンLの阻害と様々な生化学経路におけるその役割を研究するためのツール化合物として使用されます。
生物学: タンパク質分解やオートファジーを含む細胞プロセスにおけるカテプシンLの役割を理解するための研究で使用されます。
医学: 癌、感染症、神経変性疾患など、カテプシンLが関与する疾患における潜在的な治療的用途について調査されています。
科学的研究の応用
Chemical Profile
- Chemical Name: N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
- Molecular Formula: C27H33N5O5S
- Molecular Weight: 539.65 g/mol
- IC50 for Cathepsin L: 56 nM (inhibitory concentration for 50% inhibition) .
This compound has demonstrated inhibitory effects against various biological targets:
- Cathepsin L Inhibition:
- Antimalarial Activity:
- Cardiac Applications:
Parasitology
Case Study: Malaria and Leishmaniasis
- A study assessed the efficacy of this compound against Plasmodium falciparum and Leishmania major. The compound's ability to inhibit these parasites highlights its potential as a therapeutic agent in treating parasitic infections .
Parasite | IC50 (µM) |
---|---|
Plasmodium falciparum | 15.4 |
Leishmania major | 12.5 |
Cardiology
Case Study: Myocardial Infarction
- Research indicated that administering this compound in animal models during reperfusion improved cardiac function significantly. The treated group showed a reduction in infarct size compared to controls, suggesting that cathepsin L inhibition may protect cardiac tissue during ischemic events .
Parameter | Control Group | This compound Group |
---|---|---|
Infarct Size (%) | 100% | 73% |
Fractional Shortening (%) | Decreased | Preserved |
Cancer Research
Case Study: Tumor Microenvironment
作用機序
SID 26681509は、カテプシンLの活性部位に結合することにより、そのプロテアーゼ活性を阻害することによって効果を発揮します。阻害は可逆的かつ競合的であり、this compoundは緩慢結合および緩慢可逆的阻害を示します。 分子ドッキング研究により、this compoundはカテプシンLの活性部位の重要な残基と相互作用し、基質のアクセスを遮断し、タンパク質分解を防ぐことが示されています .
類似化合物の比較
This compoundは、カテプシンL阻害剤としての高い選択性と効力でユニークです。類似の化合物には以下が含まれます。
E64d: 別のカテプシンL阻害剤ですが、結合速度論と効力は異なります。
CLIK-148: パパインとカテプシンB、K、S、Vの既知の阻害剤ですが、this compoundと比較してカテプシンLに対する選択性が低くなっています.
This compoundは、その可逆的かつ競合的な阻害により際立っており、カテプシンLとその様々な疾患における役割を研究するための貴重なツールとなっています。
類似化合物との比較
SID 26681509 is unique in its high selectivity and potency as a cathepsin L inhibitor. Similar compounds include:
E64d: Another cathepsin L inhibitor, but with different binding kinetics and potency.
This compound stands out due to its reversible and competitive inhibition, making it a valuable tool for studying cathepsin L and its role in various diseases.
生物活性
SID 26681509 is a potent and reversible inhibitor of human cathepsin L, a lysosomal protease involved in various biological processes, including protein degradation and immune response. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases associated with cathepsin L activity, such as cancer and infectious diseases.
- Chemical Name : N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
- Molecular Formula : C27H33N5O5S
- Purity : ≥97%
This compound operates as a slow-binding and slowly reversible competitive inhibitor of cathepsin L. Its inhibition mechanism was characterized through kinetic studies, revealing an IC50 value of 56 nM under standard conditions. Notably, preincubation with the enzyme significantly increases its potency, dropping the IC50 to as low as 1.0 nM after 4 hours .
In Vitro Studies
- Cathepsin L Inhibition :
- Toxicity Assessment :
- Antimicrobial Activity :
In Vivo Studies
In vivo experiments demonstrated that this compound does not exhibit toxicity in zebrafish at concentrations up to 100 μM , indicating a favorable safety profile for further development .
Application in Disease Models
Recent studies have highlighted the role of cathepsin L in viral infections, particularly SARS-CoV-2. This compound has been shown to inhibit SARS-CoV-2 pseudovirus entry into human cells, suggesting its potential as a therapeutic agent against COVID-19. In vitro assays indicated that this compound effectively blocked the cleavage activity necessary for viral entry .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value/Description |
---|---|
Target Enzyme | Human Cathepsin L |
IC50 (Immediate) | 56 nM |
IC50 (1 hr Preincubation) | 7.5 nM |
IC50 (2 hr Preincubation) | 4.2 nM |
IC50 (4 hr Preincubation) | 1.0 nM |
Toxicity (Human Cells) | Non-toxic up to 100 μM |
Toxicity (Zebrafish) | Non-toxic up to 100 μM |
Antimalarial Activity | IC50 = 15.4 μM |
Leishmanicidal Activity | IC50 = 12.5 μM |
SARS-CoV-2 Inhibition | Significant reduction in viral entry |
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate the inhibitory effects of SID 26681509 on proteases?
this compound has been tested in Plasmodium falciparum (malaria) assays using synchronized ring-stage parasites in RPMI 1640 medium with human erythrocytes, and in leishmaniasis models using Promega E2610 reagent . Additionally, human monocyte-derived macrophages (MDMs) were employed to study its inhibition of HIV-1 p24 antigen release and Mycobacterium tuberculosis growth . Cell Titer-Glo™ assays (Promega G7570) were utilized to measure fluorescence intensity in enzyme inhibition studies .
Q. What methodologies are recommended for assessing the reversibility of this compound’s enzyme inhibition?
A dilution protocol is critical: pre-mix this compound with the target enzyme (e.g., cathepsin L) at 10× IC50, incubate, then dilute 100-fold into assay buffer containing substrate. Rapidly reversible inhibitors restore >90% enzyme activity post-dilution. Time-course experiments (0–4 hours preincubation) and comparison to positive controls (e.g., uninhibited enzyme activity) are essential .
Q. How should researchers design dose-response experiments to characterize this compound’s inhibitory kinetics?
Use a range of inhibitor concentrations (e.g., 1–100 nM) with fixed enzyme and substrate levels. Include preincubation periods (0–4 hours) to assess time-dependent inhibition. Measure residual enzyme activity via fluorogenic substrates (e.g., Z-Phe-Arg-AMC) and calculate IC50 values using nonlinear regression .
Q. What in vitro models demonstrate this compound’s efficacy against viral and bacterial pathogens?
In MDMs, this compound inhibited HIV-1 replication (via p24 antigen reduction) and M. tuberculosis survival by modulating 1,25D3-mediated autophagy pathways . It also suppressed malaria parasite growth in Plasmodium falciparum cultures .
Advanced Research Questions
Q. How can researchers address discrepancies in IC50 values of this compound across experimental conditions?
Variability in IC50 (e.g., 56 nM vs. 1.0 nM after 4-hour preincubation) arises from slow-binding kinetics. Standardize preincubation times, substrate concentrations, and enzyme-inhibitor ratios. Use progress curve analysis to distinguish between rapid equilibrium and slow-binding inhibition mechanisms .
Q. What statistical approaches are appropriate for analyzing time-dependent inhibition data of this compound?
Apply global fitting of progress curves to a slow-binding model (e.g., Morrison equation). Use ANOVA to compare IC50 values across time points. For reversibility assays, calculate residual activity percentages relative to controls and assess significance via Student’s t-test .
Q. What strategies can optimize the selectivity of this compound against off-target proteases?
Perform comparative inhibition assays against related proteases (e.g., cathepsin B, papain). Use molecular docking to identify structural determinants of specificity, such as interactions with the S2/S3 subsites of cathepsin L. Validate selectivity via kinetic assays and crystallography .
Q. How can molecular docking studies inform the design of this compound derivatives with improved binding kinetics?
Docking simulations (e.g., AutoDock Vina) can map interactions between this compound and catalytic residues (e.g., Cys25 in cathepsin L). Modify functional groups (e.g., thiocarbazate moiety) to enhance hydrogen bonding or hydrophobic contacts. Validate derivatives using surface plasmon resonance (SPR) for binding affinity .
Q. How should researchers integrate omics data to elucidate this compound’s multi-target effects in cancer models?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by this compound, such as oxidative stress, apoptosis, or DNA repair. Cross-reference with databases like KEGG to map interactions between protease inhibition and oncogenic signaling .
Q. What control experiments are essential when testing this compound’s effects on cellular autophagy pathways?
Include vehicle controls (DMSO), lysosome inhibitors (e.g., bafilomycin A1), and positive controls (e.g., rapamycin). Measure autophagic flux via LC3-II Western blotting or GFP-LC3 puncta assays. Confirm lysosomal hydrolase inhibition using cathepsin activity probes .
Methodological Notes
- Data Contradiction Analysis : When IC50 values conflict, verify assay conditions (pH, temperature, ionic strength) and enzyme purity. Use orthogonal methods (e.g., SPR, isothermal titration calorimetry) to validate binding constants .
- Theoretical Frameworks : Link findings to protease inhibition theory (e.g., transition-state analogs) or autophagy regulation in infectious diseases .
- Ethical Considerations : Adhere to biosafety protocols for handling pathogens (e.g., M. tuberculosis BSL-3 requirements) .
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWAYTTYNFEKL-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。